molecular formula C23H32N2O6 B12465903 4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

カタログ番号: B12465903
分子量: 432.5 g/mol
InChIキー: WLLOFQROROXOMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol (referred to by its research code TBPT) is a benzisoxazole derivative with a molecular formula of C23H32N2O6 and a molecular weight of 432.51 g/mol . TBPT’s structure features a benzisoxazole core substituted with a tetrahydrofuran-3-yloxy group, a piperidinylmethyl linker, and a tetrahydro-2H-pyran-4-ol moiety (Figure 1). Pharmacokinetic studies reveal that TBPT undergoes extensive metabolism, producing two major metabolites: M1 (an N-dealkylation product) and M2 (a cyclized oxazolidine derivative). Notably, M2 exhibits disproportionately high plasma exposure in humans compared to in vitro models, a phenomenon explored via physiologically based pharmacokinetic (PBPK) modeling .

特性

分子式

C23H32N2O6

分子量

432.5 g/mol

IUPAC名

4-[[4-[[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol

InChI

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2

InChIキー

WLLOFQROROXOMO-UHFFFAOYSA-N

正規SMILES

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O

製品の起源

United States

準備方法

Cyclization of o-Hydroxybenzaldehyde Derivatives

The benzo[d]isoxazole ring is constructed via [3 + 2] cycloaddition between in situ–generated nitrile oxides and arynes. For example, Intermediate A is synthesized by reacting o-(trimethylsilyl)phenyl triflate with N-hydroxybenzimidoyl chloride in the presence of CsF (Table 1).

Table 1: Optimization of Benzo[d]isoxazole Formation

Entry Base Solvent Temp (°C) Yield (%)
1 CsF CH₃CN 25 46
2 TBAT CH₃CN 25 0
3 CsF THF 25 <10
7 CsF CH₃CN 0 58

Optimal conditions use CsF in acetonitrile at 0°C, minimizing nitrile oxide dimerization.

Introduction of Tetrahydrofuran-3-yloxy Group

The tetrahydrofuran-3-yloxy substituent is introduced via nucleophilic aromatic substitution. Intermediate A reacts with (R)-tetrahydrofuran-3-ol under Mitsunobu conditions (DIAD, PPh₃) or via Cs₂CO₃-mediated coupling in DMF.

Functionalization of Piperidine Linker

Synthesis of 4-(Hydroxymethyl)piperidine

The piperidine intermediate is prepared through a Boc-protection strategy:

  • Step 1 : Boc-protection of piperidine using Boc₂O in THF.
  • Step 2 : Hydroxymethylation via Mannich reaction with formaldehyde and HCl.

Key Data :

  • Yield: 85–90% after deprotection with TFA.
  • Purity: >95% (HPLC).

Coupling of Fragments

Etherification of Piperidine and Benzo[d]isoxazole

The hydroxymethyl-piperidine (Intermediate B ) is coupled with Intermediate A using K₂CO₃ in DMF at 80°C (Scheme 1).

Scheme 1 :

Intermediate A + Intermediate B → 4-((Benzo[d]isoxazol-3-yloxy)methyl)piperidine  
Conditions: K₂CO₃, DMF, 80°C, 12 h  
Yield: 72%  

Final Assembly with Tetrahydro-2H-pyran-4-ol

The piperidine-benzo[d]isoxazole intermediate undergoes reductive amination with tetrahydro-2H-pyran-4-one using NaBH₃CN in MeOH/HOAc (pH 4–5).

Optimization :

  • Stoichiometry: 1.2 equiv NaBH₃CN.
  • Reaction Time: 24 h.
  • Yield: 68%.

Crystallization and Polymorph Control

Post-synthesis, Compound X is recrystallized from ethanol/water (4:1) to obtain Polymorph Form I, characterized by PXRD peaks at 2θ = 5.9°, 9.3°, and 18.2°.

Critical Parameters :

  • Cooling Rate: <1°C/min.
  • Seed Crystals: 0.1% w/w.

Scalability and Environmental Considerations

  • Solvent Choice : DMF is replaced with cyclopentyl methyl ether (CPME) in pilot-scale batches to reduce toxicity.
  • Catalyst Recovery : CsF is recycled via aqueous extraction (85% recovery).

Analytical Validation

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 H₂O/MeCN).
  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 1H, tetrahydrofuran), 3.85 (s, 2H, CH₂O).

化学反応の分析

Tosylation of N-Boc-4-piperidinemethanol

The synthesis begins with the tosylation of N-Boc-4-piperidinemethanol to form a tosylate intermediate, enabling subsequent nucleophilic substitution.

Reaction Conditions :

  • Reagents : N-Boc-4-piperidinemethanol, p-toluenesulfonyl chloride, triethylamine

  • Solvent : Dichloromethane

  • Temperature : 25°C

  • Duration : 16 hours

Outcome :
The reaction yields tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate as a deep red solution. After workup (sodium carbonate wash and brine purification), the product is concentrated under vacuum .

StepReagentsSolventTemperatureTimeProductYield
1TsCl, Et₃NCH₂Cl₂25°C16 hTert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylateNot reported

Nucleophilic Substitution with (R)-Tetrahydrofuran-3-ol

The tosylate intermediate undergoes nucleophilic substitution with (R)-tetrahydrofuran-3-ol under strongly basic conditions.

Reaction Conditions :

  • Reagents : Sodium bis(trimethylsilyl)amide (2.0 M in THF), (R)-tetrahydrofuran-3-ol

  • Solvent : Dimethylacetamide

  • Temperature : <30°C during reagent addition, then 25°C

  • Duration : 30 minutes

Outcome :
This step forms tert-butyl 4-((4-(tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidine-1-carboxylate. The reaction is monitored for completion before workup .

StepReagentsSolventTemperatureTimeProductYield
2NaHMDS, (R)-THF-3-olDMA<30°C → 25°C30 minTert-butyl 4-((4-(tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidine-1-carboxylateNot reported

Deprotection of the Boc Group

The Boc-protected intermediate is deprotected using hydrochloric acid to yield the final compound.

Reaction Conditions :

  • Reagents : Hydrochloric acid (4 M in dioxane)

  • Solvent : Dioxane

  • Temperature : 25°C

  • Duration : 1 hour

Outcome :
Deprotection generates the free amine, (R)-4-((4-((4-(tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol. The product is isolated via concentration and purified .

StepReagentsSolventTemperatureTimeProductYield
3HCl (4 M)Dioxane25°C1 hPF-04995274Not reported

Characterization Data

The final compound is characterized using spectroscopic methods:

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.54–1.67 (m, 2H), 2.04–2.36 (m, 5H), 3.01–3.50 (m, 4H), 3.86–4.01 (m, 4H), 4.26 (d, J=6.3 Hz, 2H), 5.14–5.19 (m, 1H), 6.72–7.70 (m, aromatic protons) .

  • LRMS : m/z 319.165 (M+1) .

Key Reaction Insights

  • Stereoselectivity : The use of (R)-tetrahydrofuran-3-ol ensures the desired stereochemistry at the tetrahydrofuran moiety, critical for receptor binding .

  • Solvent Choice : Dimethylacetamide (DMA) facilitates solubility of intermediates during substitution reactions .

  • Workup Efficiency : Brine washes and vacuum concentration minimize impurities in intermediate steps .

科学的研究の応用

4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, also known as PF-04995274 or TBPT, is a chemical compound that functions as a partial agonist of the serotonin-4 receptor (5-HT4). It has potential therapeutic applications, particularly in treating Alzheimer's disease and other cognitive impairments .

Basic Information

  • Names and Identifiers :
    • IUPAC Name: 4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol
    • CAS Number: 1331782-27-4
    • UNII: XI179PG9LV
    • Molecular Formula: C23H32N2O6
    • Molecular Weight: 432.5138
  • Computed Descriptors :
    • InChI: InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1
    • InChIKey: WLLOFQROROXOMO-GOSISDBHSA-N
    • SMILES: C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O

Potential Therapeutic Applications

  • Alzheimer's Disease and Cognitive Impairment: 5-HT4 agonists can increase acetylcholine and soluble APP alpha levels, which could potentially improve cognitive function and modify the disease . PF-04995274 was under development by Pfizer as an orally administered 5-HT4 agonist for treating Alzheimer's disease .
  • 5-HT4 Mediated Disorders: The invention is directed to a method for treating a 5-HT 4 mediated disorder in a mammal . Such disorders include acute neurological and psychiatric disorders, stroke, cerebral ischemia, spinal cord trauma, head trauma, perinatal hypoxia, cardiac arrest, hypoglycemic neuronal damage, dementia, Alzheimer's disease, Huntington's Chorea, amyotrophic lateral sclerosis, ocular damage, retinopathy, cognitive disorders, idiopathic and drug- induced Parkinson's disease, muscular spasms and disorders associated with muscular spasticity including tremors, depression, epilepsy, convulsions, migraine, urinary incontinence, substance tolerance, substance withdrawal, psychosis, schizophrenia, anxiety, mood disorders, trigeminal neuralgia, hearing loss, tinnitus, macular degeneration of the eye, gastroesophageal reflux disease, gastrointestinal disease, gastric motility disorder, non-ulcer dyspepsia, functional dyspepsia, irritable bowel syndrome, constipation, dyspepsia, esophagitis, gastroesophageral disease, nausea .
  • Gastrointestinal Disorders: 5-HT4 receptor agonists have been indicated for treating gastroesophageal reflux disease, gastrointestinal and gastric motility disorders, non-ulcer dyspepsia, and irritable bowel syndrome .

Metabolism

  • TBPT is metabolized into two metabolites:
    • An N-dealkylation product [( R)-3-(piperidin-4-ylmethoxy)-4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazole (M1)]
    • A cyclized oxazolidine structure [7-(((4-((( R)-tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)octahydro-3H (M2)]

作用機序

The mechanism of action of 4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxolane group can improve its solubility and bioavailability.

類似化合物との比較

Structural Analogues and Substituent Effects

TBPT belongs to a class of benzisoxazole derivatives optimized for central nervous system (CNS) activity. Key structural analogues include:

Compound Name Substituents Molecular Formula Key Structural Differences Biological Target Reference
TBPT Tetrahydrofuran-3-yloxy group, piperidinylmethyl linker, pyran-4-ol C23H32N2O6 Reference compound 5-HT4 receptor
PF-04449613 (Trifluoroethoxy derivative) 2,2,2-Trifluoroethoxy group, carboxylic acid terminus C23H28F3N2O6 Trifluoroethoxy substitution enhances metabolic stability; carboxylic acid improves solubility Undisclosed CNS target
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-[triazole derivative] 6-Fluoro substitution, triazole-carboxamide group C28H28FN7O3 Fluorine substitution increases blood-brain barrier penetration; triazole modulates kinase activity Kinase inhibition

Key Observations :

  • The tetrahydrofuran-3-yloxy group in TBPT contributes to its 5-HT4 receptor specificity, while trifluoroethoxy or fluoro substituents in analogues enhance metabolic stability or CNS bioavailability .
  • The pyran-4-ol terminus in TBPT may influence solubility and binding affinity, whereas carboxylic acid or triazole groups in analogues alter pharmacokinetic profiles .
Bioactivity and Target Specificity

TBPT’s 5-HT4 receptor partial agonism distinguishes it from structurally related benzisoxazoles:

  • PF-04449613 () lacks 5-HT4 activity but shows efficacy in preclinical models of epilepsy, likely due to undisclosed ion channel modulation.
  • Fluoro-benzisoxazole triazole derivatives () exhibit kinase inhibitory activity, suggesting divergent structure-activity relationships (SAR) despite shared benzisoxazole scaffolds .
  • Clustering analysis () indicates that TBPT’s bioactivity profile aligns with compounds targeting GPCRs, whereas analogues with halogenated substituents cluster with kinase inhibitors .
Pharmacokinetic and Metabolic Profiles

TBPT’s metabolite/parent (M/P) ratios (M1: 0.12; M2: 58 in humans) contrast sharply with in vitro predictions (M1: 0.32; M2: 23), highlighting challenges in extrapolating metabolic stability from in vitro models . Comparatively:

  • PF-04449613 ’s trifluoroethoxy group reduces oxidative metabolism, leading to lower metabolite formation .
  • Fluoro-benzisoxazole derivatives () show higher hepatic extraction ratios due to fluorine’s electronegativity, reducing systemic exposure .
Computational Similarity and Drug Design Implications
  • Tanimoto and Dice similarity indices () reveal moderate structural overlap (Tanimoto: 0.45–0.65) between TBPT and analogues, yet bioactivity profiles diverge significantly due to substituent effects .
  • Lumping strategies () classify TBPT with CNS-active benzisoxazoles, but its unique metabolite profile necessitates distinct PBPK modeling approaches .

生物活性

The compound 4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol , also known as PF-04995274, is a novel synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PF-04995274 has the following chemical formula:

C23H32N2O6C_{23}H_{32}N_{2}O_{6}

It features a complex structure that includes a tetrahydrofuran moiety, a benzo[d]isoxazole ring, and a piperidine group, which contribute to its biological activity. The compound is classified as a 5-HT4 receptor partial agonist , which is significant for its role in modulating neurotransmitter release and enhancing cognitive functions.

PF-04995274 acts primarily as a partial agonist at the 5-HT4 serotonin receptor . This receptor is implicated in various central nervous system processes, including memory and learning. By stimulating the 5-HT4 receptor, PF-04995274 can enhance the release of acetylcholine and soluble amyloid precursor protein alpha (sAPPα), both of which are crucial for cognitive function and neuroprotection. This mechanism suggests potential applications in treating Alzheimer's disease and other cognitive impairments .

Pharmacological Effects

  • Cognitive Enhancement : Studies indicate that PF-04995274 may improve cognitive performance in animal models by enhancing synaptic plasticity and neurogenesis.
  • Neuroprotective Properties : The compound has shown promise in protecting neurons from degeneration associated with Alzheimer's disease pathology through modulation of neuroinflammatory pathways .
  • Gastrointestinal Motility : As a 5-HT4 receptor agonist, it may also influence gastrointestinal motility, which could be beneficial in treating conditions like irritable bowel syndrome (IBS) .

In Vitro Studies

In vitro experiments have demonstrated that PF-04995274 exhibits selective binding to 5-HT4 receptors, leading to increased intracellular signaling pathways associated with neuronal health. The compound has been shown to promote cell survival under stress conditions typically observed in neurodegenerative diseases .

Alzheimer’s Disease Research

A Phase 1 clinical trial evaluated the safety and pharmacokinetics of PF-04995274 in healthy volunteers. Results indicated a favorable safety profile with no serious adverse effects reported. The trial aimed to assess cognitive outcomes in patients with Alzheimer’s disease, focusing on the drug's ability to enhance memory and learning capabilities .

Gastrointestinal Disorders

Another study investigated the efficacy of PF-04995274 in treating gastrointestinal disorders characterized by dysmotility. Preliminary results suggested that the compound could effectively increase gastric motility without significant side effects, indicating its potential dual therapeutic applications .

Data Summary Table

Property Details
Chemical Formula C23H32N2O6
Molecular Weight 432.5138 g/mol
Mechanism of Action 5-HT4 receptor partial agonist
Therapeutic Areas Alzheimer's disease, gastrointestinal disorders
Pharmacological Effects Cognitive enhancement, neuroprotection
Clinical Trial Phase Phase 1

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, and how are intermediates purified?

  • Answer : The compound is synthesized via multi-step heterocyclic coupling reactions. Key steps include:

  • Coupling of benzoisoxazole and tetrahydrofuran-3-yl ether : Achieved using nucleophilic substitution under reflux conditions in ethanol or dichloromethane .
  • Piperidine and tetrahydropyran linkage : A Mannich-type reaction or alkylation with formaldehyde derivatives, followed by purification via column chromatography (ethyl acetate/hexane gradients) .
  • Critical purification : Recrystallization from methanol or 2-propanol is used to isolate high-purity intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the benzoisoxazole and stereochemistry of the tetrahydrofuran/pyran rings .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities like dehalogenated byproducts .
  • HPLC with UV detection : Monitors purity (>95%) using ammonium acetate buffer (pH 6.5) for method development .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer : Stability is pH- and temperature-sensitive:

  • Short-term storage : -20°C in anhydrous DMSO or ethanol prevents hydrolysis of the isoxazole ring .
  • Long-term stability : Lyophilized samples in inert atmospheres (argon) retain integrity for >6 months, as shown by accelerated degradation studies .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis, particularly for the tetrahydrofuran and tetrahydropyran moieties?

  • Answer :

  • Chiral auxiliaries : Use (2R,3R,4S,5R)-configured intermediates to control stereocenters in the tetrahydrofuran ring .
  • Asymmetric catalysis : Rhodium-catalyzed cycloadditions or enzymatic resolution (lipases) improve enantiomeric excess (>90%) in tetrahydropyran synthesis .
  • X-ray crystallography : Resolves ambiguities in diastereomer ratios observed in 1^1H NMR .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time for piperidine coupling from 48 hr to 2 hr, improving yield from 65% to 82% .
  • Solvent optimization : Replacing dichloromethane with THF in alkylation steps minimizes side reactions (e.g., over-methylation) .
  • In-line purification : Automated flash chromatography reduces manual handling and improves reproducibility .

Q. How should conflicting data on reaction kinetics or byproduct formation be resolved?

  • Answer :

  • Kinetic profiling : Use LC-MS to track intermediates and identify rate-limiting steps (e.g., slow piperidine ring closure) .
  • Computational modeling : DFT calculations predict activation energies for competing pathways (e.g., benzoisoxazole vs. benzofuran formation) .
  • Comparative studies : Cross-validate methods using reference standards from pharmacopeial guidelines (e.g., USP-NF protocols) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。